

Application Notes and Protocols: O-Phospho-L-serine- $^{13}\text{C}_3$, ^{15}N in Clinical Research

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Compound of Interest

Compound Name: O-Phospho-L-serine- $^{13}\text{C}_3$, ^{15}N

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For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Phospho-L-serine (OPS) is a critical intermediate metabolite in the de novo biosynthesis of L-serine via the phosphorylated pathway. This pathway is not only essential for protein synthesis but also provides precursors for a multitude of vital biomolecules, including glycine, cysteine, sphingolipids, and one-carbon units for nucleotide synthesis and methylation reactions.[1][2][3] Dysregulation of the serine biosynthesis pathway, and by extension OPS metabolism, has been increasingly implicated in various pathological conditions, including cancer, neurological disorders, and sepsis.[4][5][6]

The use of stable, non-radioactive isotope tracers like O-Phospho-L-serine- $^{13}\text{C}_3$, ^{15}N offers a powerful and safe methodology for in-vivo metabolic studies in human subjects.[7] By tracing the metabolic fate of the ^{13}C -labeled carbon backbone and the ^{15}N -labeled amino group, researchers can quantitatively measure metabolic fluxes, identify pathway bottlenecks, and discover potential biomarkers, thereby providing deep insights into disease mechanisms and therapeutic responses.[8][9]

These application notes provide a comprehensive overview of the potential uses of O-Phospho-L-serine- $^{13}\text{C}_3$, ^{15}N in a clinical research setting, complete with detailed protocols for its application in metabolic tracer studies.

Clinical Research Applications

Oncology: Elucidating Tumor Metabolism

Many cancer cells exhibit a heightened demand for serine and glycine to support rapid proliferation and maintain redox balance.^{[4][10]} This often involves the upregulation of the de novo serine synthesis pathway.

- **Metabolic Flux Analysis (MFA):** O-Phospho-L-serine- $^{13}\text{C}_3$, ^{15}N can be used as a tracer to quantify the flux through the phosphorylated pathway in tumor tissues versus healthy adjacent tissues. This can help identify tumors dependent on this pathway, which may be susceptible to therapies targeting enzymes like Phosphoserine Phosphatase (PSPH).^[11]
- **Biomarker Discovery:** Tracing the conversion of OPS to downstream metabolites (e.g., serine, glycine, one-carbon units) can reveal metabolic signatures associated with specific cancer types or responses to treatment.

Neurology: Investigating Brain Metabolism and Neurodegeneration

The brain relies heavily on de novo serine synthesis, primarily in astrocytes, to produce L-serine and subsequently D-serine, a critical co-agonist for NMDA receptors involved in synaptic plasticity and memory.^{[1][3][12]} Deficiencies in this pathway are linked to severe neurological syndromes.^[13]

- **Assessing Serine Synthesis in Neurodegenerative Diseases:** Studies suggest impaired serine metabolism may contribute to cognitive deficits in conditions like Alzheimer's disease.^{[6][13]} A tracer study could quantify the rate of serine synthesis in the central nervous system (via cerebrospinal fluid analysis) in patient populations compared to healthy controls.
- **Monitoring Therapeutic Interventions:** For therapies aimed at modulating serine metabolism, O-Phospho-L-serine- $^{13}\text{C}_3$, ^{15}N can serve as a pharmacodynamic marker to confirm target engagement and measure the metabolic response in patients.^[14]

Sepsis and Critical Illness: Understanding Metabolic Dysregulation

Sepsis induces profound metabolic alterations. Studies have shown that high levels of plasma phosphoserine are correlated with the severity of sepsis, suggesting a potential disruption in its metabolism.[5]

- Investigating Metabolic Bottlenecks: A tracer study could determine if the accumulation of phosphoserine in septic patients is due to increased production or impaired conversion to serine by the enzyme PSPH, providing insights into the underlying pathophysiology.

Experimental Protocols and Methodologies

The following protocols are generalized for a clinical research study investigating metabolic flux using O-Phospho-L-serine- $^{13}\text{C}_3,^{15}\text{N}$. All procedures must be conducted under the approval of an Institutional Review Board (IRB) or Ethics Committee.

Subject Recruitment and Preparation

- Inclusion/Exclusion Criteria: Define specific criteria for patient and healthy control cohorts.
- Informed Consent: Obtain written informed consent from all participants.
- Dietary Control: Subjects should follow a standardized diet for 24-48 hours prior to the study to minimize metabolic variability.
- Fasting: Subjects should be fasted overnight (8-12 hours) before tracer administration.

Stable Isotope Tracer Administration

A primed, constant infusion method is recommended to achieve isotopic steady-state in the plasma.

- Tracer Preparation: O-Phospho-L-serine- $^{13}\text{C}_3,^{15}\text{N}$ is dissolved in sterile saline (0.9% NaCl) to a final concentration suitable for intravenous infusion. The solution must be prepared under sterile conditions.
- Priming Dose: A bolus (priming) dose is administered to rapidly fill the metabolic pool. The size of the priming dose is typically 80-100 times the constant infusion rate per minute.

- **Constant Infusion:** The tracer is infused intravenously at a constant rate using a calibrated infusion pump over a period of 4-6 hours.

Table 1: Representative Tracer Infusion Parameters

Parameter	Value	Unit
Tracer	O-Phospho-L-serine- ¹³ C ₃ , ¹⁵ N	-
Purity	>98%	%
Infusion Vehicle	0.9% Sterile Saline	-
Priming Dose	5.0	μmol/kg
Constant Infusion Rate	0.05	μmol/kg/min
Total Infusion Duration	240	minutes

Biological Sample Collection

- **Blood Sampling:** Collect blood samples into EDTA-containing tubes at baseline (pre-infusion) and at regular intervals during the infusion (e.g., 0, 120, 180, 210, 240 minutes) to confirm isotopic steady-state.
- **Cerebrospinal Fluid (CSF) Sampling** (for neurological studies): If applicable, a lumbar puncture can be performed at the end of the infusion period to collect CSF.
- **Sample Processing:** Immediately place blood samples on ice. Centrifuge at 2,500 x g for 15 minutes at 4°C to separate plasma. Aliquot plasma and CSF into cryovials and store at -80°C until analysis.

Sample Analysis by LC-MS/MS

Metabolites are extracted from plasma or CSF, and the isotopic enrichment is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

- **Metabolite Extraction:** Precipitate proteins by adding a cold solvent (e.g., 80% methanol) to the plasma/CSF sample. Vortex, incubate at -20°C, and then centrifuge to pellet the protein. Evaporate the supernatant (containing metabolites) to dryness.

- **Derivatization (Optional):** Derivatization can improve chromatographic separation and ionization efficiency.
- **LC-MS/MS Analysis:** Reconstitute the dried metabolites in an appropriate solvent. Inject the sample into an LC-MS/MS system. Use a suitable chromatography method (e.g., HILIC for polar metabolites) to separate O-Phospho-L-serine, L-serine, and glycine.
- **Mass Spectrometry:** Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to detect and quantify the different isotopologues (M+0, M+3 for ^{13}C , M+1 for ^{15}N , M+4 for $^{13}\text{C}_3^{15}\text{N}$) of the target metabolites.

Data Presentation and Analysis

Isotopic Enrichment Calculation

Isotopic enrichment (molar percent excess, MPE) is calculated from the measured ion intensities of the labeled (M+n) and unlabeled (M+0) isotopologues after correcting for natural abundance.

Metabolic Flux Calculation

Metabolic flux rates (e.g., Rate of Appearance, Ra) are calculated using steady-state equations. For example, the rate of appearance of L-serine derived from OPS can be determined from the tracer infusion rate and the isotopic enrichment of plasma L-serine and O-Phospho-L-serine at steady state.

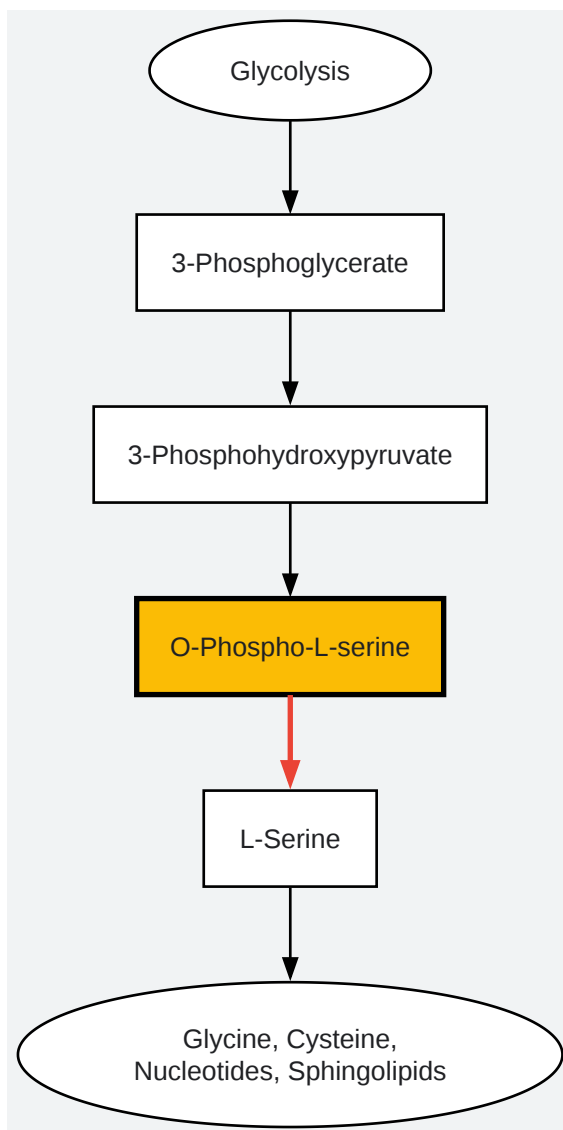
Table 2: Representative Quantitative Data from a Hypothetical Clinical Study (Healthy Controls vs. Disease X)

Parameter	Healthy Controls (n=10)	Disease X Patients (n=10)	P-value
Subject Characteristics			
Age (years)	55 ± 6	58 ± 7	0.34
BMI (kg/m ²)	24.1 ± 2.2	25.3 ± 2.8	0.28
Plasma Metabolite Concentrations (μmol/L)			
O-Phospho-L-serine	8.5 ± 2.1	25.7 ± 6.3	<0.001
L-Serine	115 ± 15	95 ± 18	0.04
Isotopic Enrichment at Steady State (MPE)			
O-Phospho-L-serine- ¹³ C ₃ , ¹⁵ N	12.3 ± 1.8	11.8 ± 2.1	0.65
L-Serine- ¹³ C ₃ , ¹⁵ N	6.8 ± 1.1	3.1 ± 0.9	<0.001
Metabolic Flux Rates (μmol/kg/hr)			
Rate of Appearance (Ra) of OPS	3.0 ± 0.4	3.1 ± 0.5	0.78
Conversion of OPS to Serine	25.2 ± 3.5	9.8 ± 2.7	<0.001

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Visualizations

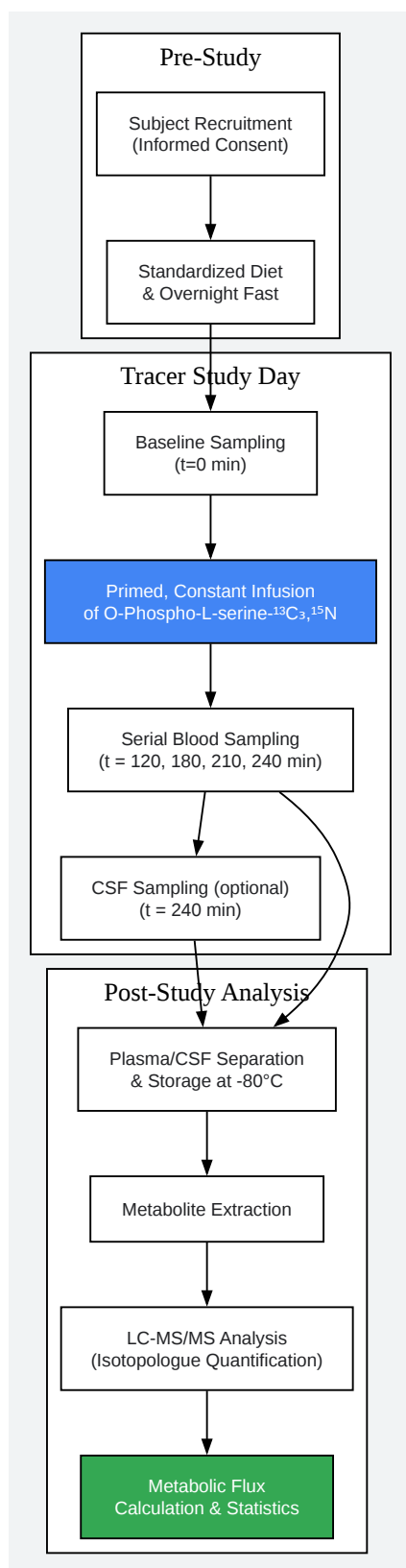
Metabolic Pathway



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Caption: The phosphorylated pathway of de novo L-serine biosynthesis.

Experimental Workflow



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Caption: Workflow for a clinical metabolic tracer study.

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